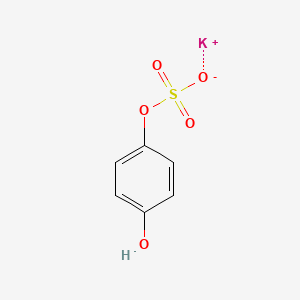

Potassium 4-hydroxyphenyl sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 4-hydroxyphenyl sulfate, also known as potassium hydroquinone monosulfate, is an organic compound with the molecular formula C6H5KO5S. It is a potassium salt of 4-hydroxyphenyl sulfate, which is derived from hydroquinone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium 4-hydroxyphenyl sulfate can be synthesized through the sulfation of hydroquinone. One common method involves the reaction of hydroquinone with sulfur trioxide (SO3) in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs in an organic solvent like pyridine or acetone. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfur trioxide to a solution of hydroquinone in the presence of potassium hydroxide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 4-hydroxyphenyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced back to hydroquinone.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinone.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Potassium 4-hydroxyphenyl sulfate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in studies related to enzyme activity and metabolic pathways involving sulfation.

Medicine: It is investigated for its potential antioxidant properties and its role in drug metabolism.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mécanisme D'action

The mechanism of action of potassium 4-hydroxyphenyl sulfate involves its ability to undergo sulfation and desulfation reactions. In biological systems, it can act as a sulfate donor or acceptor, participating in various metabolic pathways. The compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to or from other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium 4-methoxyphenyl sulfate: Similar in structure but with a methoxy group instead of a hydroxyl group.

Potassium 4-aminophenyl sulfate: Contains an amino group instead of a hydroxyl group.

Potassium 4-nitrophenyl sulfate: Contains a nitro group instead of a hydroxyl group.

Uniqueness

Potassium 4-hydroxyphenyl sulfate is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This hydroxyl group allows it to participate in redox reactions and act as an antioxidant, making it valuable in various research and industrial applications .

Activité Biologique

Potassium 4-hydroxyphenyl sulfate (K4HPS) is a compound of significant interest in various biological and chemical research domains. Its unique structure, featuring a hydroxyl group on the phenyl ring, contributes to its diverse biological activities, particularly in enzyme interactions, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

K4HPS is characterized by the presence of a sulfate group attached to a 4-hydroxyphenyl moiety. This structure allows it to participate in various biochemical reactions, particularly those involving sulfation and desulfation processes. The compound can be represented as:

The biological activity of K4HPS primarily stems from its ability to act as a sulfate donor . It interacts with various enzymes, particularly sulfotransferases , which facilitate the transfer of sulfate groups to other molecules. This mechanism is crucial in metabolic pathways involving the detoxification and metabolism of xenobiotics and endogenous compounds.

Key Reactions Involving K4HPS

- Sulfation : K4HPS donates sulfate groups to hydroxyl-containing compounds, enhancing their solubility and facilitating excretion.

- Antioxidant Activity : The hydroxyl group in K4HPS allows it to act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems.

Antioxidant Properties

Research indicates that K4HPS exhibits notable antioxidant activity. For instance, studies have shown that it can effectively scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly important in preventing cellular aging and various diseases linked to oxidative stress.

Enzyme Interaction Studies

K4HPS is utilized in studies examining enzyme activity related to metabolic pathways. It has been shown to influence the activity of sulfotransferases, which are vital for drug metabolism. For example:

- Sulfotransferase Activity : K4HPS enhances the sulfation of certain drugs, which can impact their pharmacokinetics and therapeutic efficacy.

Comparative Biological Activity

To understand the uniqueness of K4HPS, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Potassium 4-methoxyphenyl sulfate | Methoxy group instead of hydroxyl | Moderate antioxidant activity |

| Potassium 4-aminophenyl sulfate | Amino group instead of hydroxyl | Antiproliferative effects |

| Potassium 4-nitrophenyl sulfate | Nitro group instead of hydroxyl | Reduced enzyme interaction |

K4HPS stands out due to its specific hydroxyl group, which enhances its reactivity and biological functions compared to these similar compounds.

Case Studies and Research Findings

-

Antioxidant Efficacy Study :

- A study evaluated the antioxidant capacity of K4HPS using DPPH and FRAP assays. Results indicated that K4HPS demonstrated a significant reduction in DPPH radical concentration, confirming its potential as a natural antioxidant .

- Enzyme Interaction Analysis :

- Comparative Toxicological Studies :

Propriétés

Numéro CAS |

37067-27-9 |

|---|---|

Formule moléculaire |

C6H6KO5S |

Poids moléculaire |

229.27 g/mol |

Nom IUPAC |

potassium;(4-hydroxyphenyl) sulfate |

InChI |

InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10); |

Clé InChI |

NDLRCRTWDMIPLY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] |

SMILES canonique |

C1=CC(=CC=C1O)OS(=O)(=O)O.[K] |

Key on ui other cas no. |

37067-27-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.